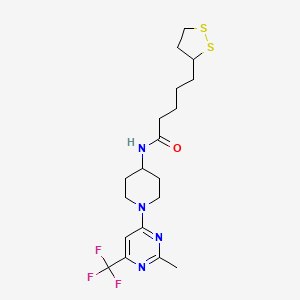
5-(1,2-dithiolan-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-dithiolan-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pentanamide is a useful research compound. Its molecular formula is C19H27F3N4OS2 and its molecular weight is 448.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Studies involving piperidine derivatives have explored their adsorption and corrosion inhibition properties, particularly on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been performed to investigate these properties, offering insights into the global reactivity parameters such as energy gap, chemical hardness, and electrophilicity. This research contributes to our understanding of how similar compounds might interact with metal surfaces, potentially informing the development of new materials or corrosion inhibitors (Kaya et al., 2016).
Synthesis and Evaluation for Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. Such studies are crucial for identifying novel compounds that could lead to the development of new therapeutic agents. The evaluation of these activities against standard drugs provides a comparative analysis to understand the efficacy and potential of the synthesized compounds for further pharmacological applications (Sondhi et al., 2007).
Antimicrobial Activity of Pyrimidine Derivatives
Research into pyrimidine derivatives has also extended to their antimicrobial properties. Synthesizing and testing these compounds against various microbial strains can lead to the discovery of new antimicrobial agents. This line of research is particularly relevant given the growing concern over antibiotic resistance and the need for new antimicrobial compounds (Abdel-rahman et al., 2002).
Antineoplastic Properties and Metabolism
The antineoplastic properties of compounds related to the provided chemical structure, such as flumatinib, have been explored in the context of chronic myelogenous leukemia (CML). Understanding the metabolism of these compounds in human patients is crucial for assessing their efficacy and safety profile, which is vital for the development of new cancer therapies (Gong et al., 2010).
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4OS2/c1-13-23-16(19(20,21)22)12-17(24-13)26-9-6-14(7-10-26)25-18(27)5-3-2-4-15-8-11-28-29-15/h12,14-15H,2-11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFDYOHXLIRQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCCCC3CCSS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)
![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)
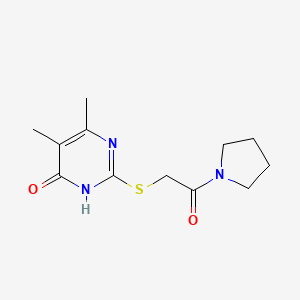
![N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide](/img/structure/B2602611.png)
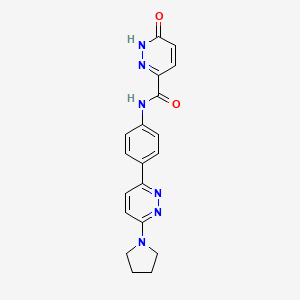

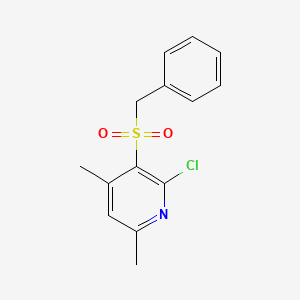
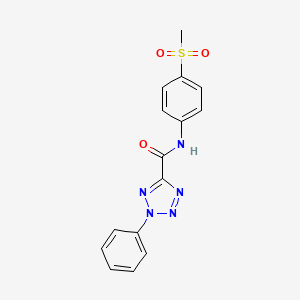
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)
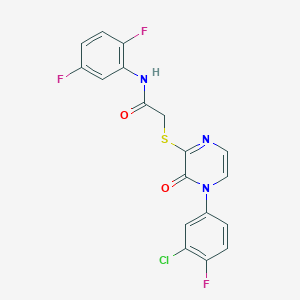
![Acetic acid, 2-[[tris(1-methylethyl)silyl]oxy]-, hydrazide](/img/structure/B2602624.png)
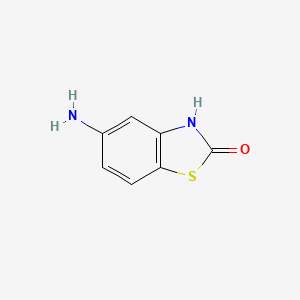
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)